molecular formula C3H5BrN4 B2398747 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine CAS No. 1779910-91-6

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B2398747
CAS No.: 1779910-91-6
M. Wt: 177.005
InChI Key: ASCRLKYFHNEDMC-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C3H5BrN4. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms.

Mechanism of Action

Target of Action

Triazole compounds, in general, have been known to interact with a variety of biological targets . For instance, some triazoles have been found to inhibit enzymes like lactoperoxidase (LPO) , which plays a crucial role in cellular metabolism and immune response.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition . They may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given that some triazoles are known to inhibit enzymes like lpo , it can be inferred that this compound might affect pathways involving these enzymes. LPO is involved in various biological processes, including the metabolism of certain hormones and the modulation of immune response.

Result of Action

Triazole compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . Therefore, it is plausible that 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine might exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine typically involves the bromination of 4-methyl-4H-1,2,4-triazol-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCRLKYFHNEDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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